molecular formula C32H24N2O8S B12831747 (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate

Cat. No.: B12831747
M. Wt: 596.6 g/mol
InChI Key: XBRQMGCBCYXYCM-MIRJVGOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, a thienopyrimidine moiety, and multiple benzoyloxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the thienopyrimidine moiety. The final steps involve the addition of benzoyloxy groups under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for investigating the mechanisms of various biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development and the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for studying and potentially treating various diseases.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate: shares similarities with other compounds containing tetrahydrofuran rings and thienopyrimidine moieties.

    Compounds with similar functional groups: These include other benzoyloxy-substituted tetrahydrofuran derivatives and thienopyrimidine-based molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with a wide range of molecular targets, making it valuable for various scientific applications.

Properties

Molecular Formula

C32H24N2O8S

Molecular Weight

596.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-oxo-3H-thieno[3,4-d]pyrimidin-7-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H24N2O8S/c35-29-22-17-43-28(24(22)33-18-34-29)27-26(42-32(38)21-14-8-3-9-15-21)25(41-31(37)20-12-6-2-7-13-20)23(40-27)16-39-30(36)19-10-4-1-5-11-19/h1-15,17-18,23,25-27H,16H2,(H,33,34,35)/t23-,25-,26-,27-/m1/s1

InChI Key

XBRQMGCBCYXYCM-MIRJVGOZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)C3=C4C(=CS3)C(=O)NC=N4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C3=C4C(=CS3)C(=O)NC=N4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.